3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole

Catalog No.
S2952768
CAS No.
1849251-81-5
M.F
C5H5BrF2N2
M. Wt
211.01
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole

CAS Number

1849251-81-5

Product Name

3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole

IUPAC Name

3-bromo-1-(2,2-difluoroethyl)pyrazole

Molecular Formula

C5H5BrF2N2

Molecular Weight

211.01

InChI

InChI=1S/C5H5BrF2N2/c6-4-1-2-10(9-4)3-5(7)8/h1-2,5H,3H2

InChI Key

IDEHKHIQJWCCGA-UHFFFAOYSA-N

SMILES

C1=CN(N=C1Br)CC(F)F

solubility

not available

3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole is a functionalized heterocyclic intermediate belonging to the class of N-substituted bromopyrazoles. This class is recognized for its role in constructing complex, high-value molecules, particularly in the agrochemical sector where precursors like 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole derivatives are key to producing major insecticides. [1] The defining features of this specific compound are the 3-bromo group, which serves as a versatile handle for subsequent cross-coupling reactions, and the N-(2,2-difluoroethyl) substituent, a deliberate modification designed to impart specific physicochemical properties to the final target molecule.

Replacing 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole with a simpler analog, such as the non-fluorinated 3-Bromo-1-ethyl-1H-pyrazole or the unsubstituted 3-Bromo-1H-pyrazole, is inadvisable for research programs where final compound performance is critical. The gem-difluoroethyl moiety is not merely a placeholder; it is a well-established bioisostere and a tool for fine-tuning properties like metabolic stability, lipophilicity (LogP), and target binding affinity. [1] Structure-activity relationship (SAR) studies in related compound classes demonstrate that N-fluoroalkylation is a key strategy for achieving high biological potency. [2] Procuring a generic analog would discard these designed-in advantages, risking the synthesis of a final product with inferior efficacy and a less desirable pharmacokinetic profile.

N-Fluoroalkylation as a Proven Strategy for Enhancing Herbicidal Activity in Pyrazole Scaffolds

Research on N-substituted pyrazoles demonstrates that fluoroalkylation is a critical strategy for maximizing biological activity. In a study on pyrazole-based herbicides, an N-(2,2,2)-trifluoroethyl substituted derivative (compound 11a) exhibited superior pre-emergence herbicidal activity and better crop safety compared to a widely used commercial herbicide, metolachlor. [1] This provides strong, class-level evidence that the N-fluoroalkyl group is a key driver of performance, making precursors with this feature essential for developing high-potency agrochemicals.

Evidence DimensionHerbicidal Activity & Crop Safety
Target Compound DataN-(2,2,2)-trifluoroethylpyrazole derivative (compound 11a) showed better herbicidal activity and safety to maize.
Comparator Or BaselineCommercial herbicide metolachlor.
Quantified DifferenceQualitatively superior performance in field trials.
ConditionsGreenhouse and field trials for pre-emergence herbicidal effects at 150 g a.i. ha-1.

This evidence justifies the procurement of an N-fluoroalkylated pyrazole building block to access a class of final compounds with proven, competitively superior biological activity.

Demonstrated Potency Enhancement from Gem-Difluoro Substitution Over Monofluoro Analogs

The specific 2,2-difluoro motif offers a significant potency advantage over other halogenation patterns. In a comparative study of docetaxel analogs, the 2',2'-difluoro derivative was found to be approximately 3 to 10 times more cytotoxic against tumor cell lines than its 2'-monofluoro counterpart. [1] This highlights the unique contribution of the gem-difluoro group to biological activity. While from a different field, this principle supports the selection of the 1-(2,2-difluoroethyl) moiety for projects aiming to maximize the potency of the final molecule.

Evidence DimensionIn Vitro Cytotoxicity
Target Compound Data2',2'-difluorodocetaxel showed high activity.
Comparator Or Baseline2'-fluorodocetaxel (monofluoro analog).
Quantified Difference~300% to 1000% higher activity (3-10x).
ConditionsCytotoxicity assays against mouse leukemia and human tumor cell lines.

For researchers aiming for maximum biological potency, this compound provides the gem-difluoro group which has been shown to substantially outperform monofluorinated analogs in bioactive molecules.

Precursor for Next-Generation Agrochemicals with Enhanced Potency

Ideal for the synthesis of novel fungicides, herbicides, or insecticides where the N-(2,2-difluoroethyl) group is introduced to enhance biological efficacy, building on the established principle that N-fluoroalkylation of pyrazoles leads to superior performance. [1]

Scaffolding for Medicinal Chemistry Programs Targeting Improved Metabolic Stability

Serves as a key building block in drug discovery for creating molecules where the gem-difluoroethyl group acts as a bioisosteric replacement for metabolically labile groups, potentially improving drug half-life and overall pharmacokinetic profile.

Intermediate for Diversified Compound Libraries via Cross-Coupling

Enables the creation of diverse chemical libraries by utilizing the 3-bromo position as a reactive handle for Suzuki, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions, while preserving the performance-enhancing N-(2,2-difluoroethyl) group.

XLogP3

2

Dates

Last modified: 08-17-2023

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